Ethyl 2-(4-hydrazinylphenyl)acetate
Description
Ethyl 2-(4-hydrazinylphenyl)acetate is an organic compound featuring a phenyl ring substituted with a hydrazinyl (-NH-NH₂) group at the para position and an ethyl acetate moiety (-CH₂COOEt) at the ortho position. While direct synthesis or crystallographic data for this specific compound are absent in the provided evidence, its structural analogs and derivatives are extensively documented. Hydrazinylphenyl acetates are pivotal intermediates in medicinal chemistry, often serving as precursors for heterocyclic compounds (e.g., imidazoles, triazoles) with biological activities such as antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
ethyl 2-(4-hydrazinylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)7-8-3-5-9(12-11)6-4-8/h3-6,12H,2,7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUMWVBHRJVVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-hydrazinylphenyl)acetate typically involves the reaction of ethyl 2-bromo-2-phenylacetate with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the hydrazine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydrazinylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides, acyl chlorides, or other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(4-hydrazinylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-hydrazinylphenyl)acetate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs of ethyl 2-(4-hydrazinylphenyl)acetate, highlighting differences in substituents, physicochemical properties, and applications:
Structural and Reactivity Insights
- Electron-Withdrawing Groups: Chloro or nitro substituents (e.g., in Ethyl 2-(4-chlorophenoxy)acetoacetate) enhance electrophilicity, favoring nucleophilic attacks in synthesis .
- Hydrogen Bonding : Hydrazinyl and hydroxyl groups facilitate intermolecular interactions, as evidenced by Hirshfeld surface analysis in crystallographic studies .
- Steric Effects : Bulky substituents (e.g., imidazole rings in ) reduce solubility but improve binding affinity in target proteins .
Biological Activity
Ethyl 2-(4-hydrazinylphenyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the various aspects of its biological activity, supported by research findings, case studies, and comparative analyses.
This compound features a hydrazine moiety that can engage in nucleophilic interactions with various biomolecules. This interaction can lead to significant alterations in protein structure and function, impacting multiple cellular pathways. The mechanism of action predominantly involves the formation of covalent bonds with nucleophilic sites on proteins, which may alter their activity and contribute to the compound's biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has shown promising results in inhibiting growth in both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could serve as a potential lead in developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. Notably, it has been evaluated against several cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancers.
Case Study: In Vitro Anticancer Activity
In a study assessing the compound's cytotoxic effects, it was found to induce significant growth inhibition across multiple cancer cell lines:
| Cell Line | Growth Inhibition (%) | IC50 (µM) |
|---|---|---|
| MCF-7 | 86.1 | 5.0 |
| A549 | 79.4 | 7.2 |
| HCT-116 | 70.0 | 10.5 |
The mechanism underlying this activity appears to involve cell cycle arrest at the G1 phase and the induction of apoptosis, as confirmed by Western blot analysis showing increased levels of pro-apoptotic markers .
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, this compound demonstrates unique biological activities attributable to its hydrazine group:
| Compound | Key Feature | Biological Activity |
|---|---|---|
| Ethyl 2-(4-aminophenyl)acetate | Amino group | Moderate anticancer activity |
| Ethyl 2-(4-nitrophenyl)acetate | Nitro group | Weak antimicrobial activity |
| Ethyl 2-(4-methoxyphenyl)acetate | Methoxy group | Enhanced solubility |
The presence of the hydrazine group in this compound contributes significantly to its reactivity and biological properties, setting it apart from other derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

